N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine is a compound that belongs to the class of heterocyclic compounds, specifically those containing a thiophene ring. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential therapeutic properties and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine typically involves the reaction of 2,5-dimethylthiophene with an appropriate ethylating agent to introduce the ethyl group at the 1-positionThe reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions would also be essential to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring or the thietan-3-amine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and bases such as sodium hydride or potassium tert-butoxide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene or tetrahydrothiophene derivatives .
Scientific Research Applications
N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: This compound is being investigated for its potential therapeutic properties, including anti-inflammatory, anti-microbial, and anti-cancer activities.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The exact pathways involved depend on the specific application of the compound, but it is believed to exert its effects through modulation of these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-(2,5-Dimethylthiophen-3-yl)ethyl)thietan-3-amine include:
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]aniline
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]propanamide
- N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-3-ethylaniline
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiophene ring and the thietan-3-amine moiety. This unique structure may confer specific properties that make it particularly useful in certain applications, such as its potential therapeutic effects and its ability to undergo a variety of chemical reactions .
Properties
Molecular Formula |
C11H17NS2 |
---|---|
Molecular Weight |
227.4 g/mol |
IUPAC Name |
N-[1-(2,5-dimethylthiophen-3-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C11H17NS2/c1-7-4-11(9(3)14-7)8(2)12-10-5-13-6-10/h4,8,10,12H,5-6H2,1-3H3 |
InChI Key |
NVCPLOLGQRUIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)C(C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.